molecular formula C49H30 B14138372 9-(10-Phenylanthracen-9-yl)spiro[benzo[c]fluorene-7,9'-fluorene]

9-(10-Phenylanthracen-9-yl)spiro[benzo[c]fluorene-7,9'-fluorene]

Cat. No.: B14138372
M. Wt: 618.8 g/mol
InChI Key: VEAGHLNFEQYXNZ-UHFFFAOYSA-N
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Description

9-(10-Phenylanthracen-9-yl)spiro[benzo[c]fluorene-7,9’-fluorene] is a novel organic compound that has garnered significant attention in the field of organic electronics, particularly for its application in organic light-emitting diodes (OLEDs). This compound is known for its unique structural properties, which contribute to its high efficiency and stability as a blue host material in OLEDs .

Preparation Methods

The synthesis of 9-(10-Phenylanthracen-9-yl)spiro[benzo[c]fluorene-7,9’-fluorene] typically involves the Suzuki coupling reaction. This method includes the reaction of 9-bromo-spiro[benzo[c]fluorene-7,9’-fluorene] with 10-phenylanthracene-9-yl boronic acid under specific conditions . The reaction is usually carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like toluene. The reaction mixture is heated to facilitate the coupling process, resulting in the formation of the desired product .

Chemical Reactions Analysis

9-(10-Phenylanthracen-9-yl)spiro[benzo[c]fluorene-7,9’-fluorene] undergoes various chemical reactions, including:

Common reagents and conditions for these reactions include the use of organic solvents, controlled temperatures, and specific catalysts to ensure the desired transformation. The major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of 9-(10-Phenylanthracen-9-yl)spiro[benzo[c]fluorene-7,9’-fluorene] in OLEDs involves its role as a host material that facilitates the efficient transfer of energy to the dopant molecules. This process results in the emission of blue light. The compound’s unique spiro structure contributes to its high thermal and morphological stability, which is crucial for the longevity and performance of OLED devices .

Comparison with Similar Compounds

Similar compounds to 9-(10-Phenylanthracen-9-yl)spiro[benzo[c]fluorene-7,9’-fluorene] include:

  • 9-(10-(Naphthalene-1-yl)anthracen-9-yl)spiro[benzo[c]fluorene-7,9’-fluorene]
  • 9-(10-(4-(Naphthalene-1-yl)phenyl)anthracen-9-yl)spiro[benzo[c]fluorene-7,9’-fluorene]

These compounds share similar structural features but differ in their substituents, which can influence their electronic properties and performance in OLEDs . The uniqueness of 9-(10-Phenylanthracen-9-yl)spiro[benzo[c]fluorene-7,9’-fluorene] lies in its specific phenylanthracene substituent, which contributes to its high efficiency and stability as a blue host material .

Properties

Molecular Formula

C49H30

Molecular Weight

618.8 g/mol

IUPAC Name

9-(10-phenylanthracen-9-yl)spiro[benzo[c]fluorene-7,9'-fluorene]

InChI

InChI=1S/C49H30/c1-2-15-32(16-3-1)46-37-20-6-8-22-39(37)47(40-23-9-7-21-38(40)46)33-26-28-41-45(30-33)49(44-29-27-31-14-4-5-17-34(31)48(41)44)42-24-12-10-18-35(42)36-19-11-13-25-43(36)49/h1-30H

InChI Key

VEAGHLNFEQYXNZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C3C=CC=CC3=C(C4=CC=CC=C42)C5=CC6=C(C=C5)C7=C(C68C9=CC=CC=C9C1=CC=CC=C81)C=CC1=CC=CC=C17

Origin of Product

United States

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